molecular formula C10H16N2 B6168651 [(1S)-2-amino-1-phenylethyl]dimethylamine CAS No. 1354549-45-3

[(1S)-2-amino-1-phenylethyl]dimethylamine

Cat. No. B6168651
CAS RN: 1354549-45-3
M. Wt: 164.2
InChI Key:
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Description

[(1S)-2-amino-1-phenylethyl]dimethylamine is an organic compound with the empirical formula C10H16N2 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals . The product is sold “as-is” and the buyer assumes responsibility to confirm product identity and/or purity .


Synthesis Analysis

The synthesis of amines like [(1S)-2-amino-1-phenylethyl]dimethylamine can be achieved through various methods. One common method is the reduction of nitriles or amides and nitro compounds . Other methods include SN2 reactions of alkyl halides with ammonia or other amines, nucleophilic attack by an azide ion on an alkyl halide followed by reduction of the azide, alkylation of potassium phthalimide followed by hydrolysis of the N-alkyl phthalimide (i.e., the Gabriel synthesis), reductive amination of aldehydes or ketones, and Hofmann or Curtius rearrangements .


Molecular Structure Analysis

The molecular weight of [(1S)-2-amino-1-phenylethyl]dimethylamine is 164.25 . The SMILES string representation is CN©C(CN)c1ccccc1 . The InChI string is 1S/C10H16N2/c1-12(2)10(8-11)9-6-4-3-5-7-9/h3-7,10H,8,11H2,1-2H3 .


Chemical Reactions Analysis

Amines like [(1S)-2-amino-1-phenylethyl]dimethylamine can undergo a variety of chemical reactions. For instance, they can participate in nucleophilic aromatic substitution reactions . The mechanism of such reactions involves the attack of a nucleophile upon one of the aromatic-ring carbons .

Safety and Hazards

The safety data sheet for dimethylamine, a related compound, indicates that it is a highly flammable liquid and vapor. It can cause severe skin burns and eye damage, and may cause respiratory irritation. It is harmful if swallowed or inhaled . It is recommended to use this chemical only outdoors or in a well-ventilated area, and to wear protective gloves, clothing, and eye/face protection .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for [(1S)-2-amino-1-phenylethyl]dimethylamine involves the reaction of benzyl cyanide with dimethylamine followed by reduction of the resulting imine.", "Starting Materials": [ "Benzyl cyanide", "Dimethylamine", "Hydrogen gas", "Palladium on carbon catalyst" ], "Reaction": [ "Step 1: Benzyl cyanide is reacted with dimethylamine in the presence of a suitable solvent and a catalyst such as sodium methoxide to form the imine intermediate.", "Step 2: The imine intermediate is reduced using hydrogen gas and a palladium on carbon catalyst to form [(1S)-2-amino-1-phenylethyl]dimethylamine.", "Step 3: The product is purified using standard techniques such as recrystallization or column chromatography." ] }

CAS RN

1354549-45-3

Product Name

[(1S)-2-amino-1-phenylethyl]dimethylamine

Molecular Formula

C10H16N2

Molecular Weight

164.2

Purity

95

Origin of Product

United States

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